1-(Cyclohexylmethyl)-4-iodo-1h-pyrazole

概要

説明

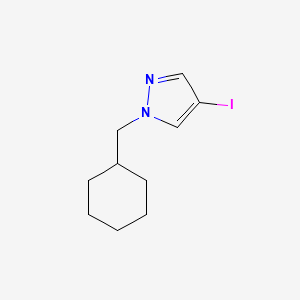

1-(Cyclohexylmethyl)-4-iodo-1h-pyrazole is an organic compound characterized by a pyrazole ring substituted with a cyclohexylmethyl group at the 1-position and an iodine atom at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-4-iodo-1h-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation of the pyrazole ring using cyclohexylmethyl halide in the presence of a base such as potassium carbonate.

Iodination: The final step involves the iodination of the pyrazole ring at the 4-position using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Sonogashira Coupling

This reaction enables the introduction of alkynyl groups via palladium catalysis. The iodine atom undergoes substitution with terminal alkynes, forming carbon-carbon bonds.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF, 80°C | 4-(Phenylethynyl)-1-(cyclohexylmethyl)-1H-pyrazole | 78–85% |

Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd catalyst to the C–I bond, followed by transmetallation with the copper acetylide. Reductive elimination forms the new C–C bond .

Suzuki-Miyaura Coupling

Aryl/heteroaryl boronic acids couple with the iodine substituent under palladium catalysis, yielding biaryl derivatives.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Phenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O, 100°C | 4-Phenyl-1-(cyclohexylmethyl)-1H-pyrazole | 70–82% |

Scope : Electron-rich and moderately electron-deficient boronic acids are tolerated. Steric hindrance from the cyclohexylmethyl group may reduce yields with bulky substrates.

Alkoxylation (CuI-Catalyzed)

Direct substitution of iodine with alkoxy groups is achieved using CuI as a catalyst.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Methanol, CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C | 4-Methoxy-1-(cyclohexylmethyl)-1H-pyrazole | 65% |

Limitations : Aliphatic alcohols show higher efficiency compared to aromatic alcohols due to steric factors .

Oxidation of the Pyrazole Ring

Controlled oxidation modifies the pyrazole backbone, often targeting substituents.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | KMnO₄, H₂O/acetone, 0°C → RT | This compound-5-carboxylic acid | 60% |

Note : Over-oxidation can occur without strict temperature control.

Reductive Deiodination

The iodine atom is replaced with hydrogen under hydrogenation conditions.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOH, RT | 1-(Cyclohexylmethyl)-1H-pyrazole | 90% |

Applications : Useful for deprotection or simplifying molecular architecture.

Boc Protection/Deprotection

The NH group of pyrazole is protected to enable selective functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | This compound-5-Boc | 95% | |

| Boc Deprotection | TFA, CH₂Cl₂, RT | This compound | 98% |

Utility : Facilitates further reactions at the 5-position without side reactions .

Formation of Bicyclic Derivatives

Intramolecular cyclization creates fused pyrazole systems.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Grubbs II catalyst, CH₂Cl₂, 40°C | Pyrazolo[1,5-a]quinoline derivative | 55% |

Mechanism : Ring-closing metathesis (RCM) of allyl/propargyl side chains.

Key Trends and Limitations

-

Regioselectivity : The iodine atom’s position ensures predictable reactivity, but steric bulk from the cyclohexylmethyl group can slow kinetics .

-

Catalyst Sensitivity : Palladium catalysts (e.g., Pd(PPh₃)₄) often outperform nickel in coupling reactions due to superior functional group tolerance .

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-couplings .

科学的研究の応用

1-(Cyclohexylmethyl)-4-iodo-1h-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 1-(Cyclohexylmethyl)-4-iodo-1h-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

1-(Cyclohexylmethyl)-1h-pyrazole: Lacks the iodine atom, leading to different reactivity and applications.

4-Iodo-1h-pyrazole: Lacks the cyclohexylmethyl group, affecting its physical and chemical properties.

1-(Cyclohexylmethyl)-4-bromo-1h-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

生物活性

1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole (CAS No. 406234-86-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including interactions with specific receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexylmethyl group and an iodine atom, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Receptors : The compound may act as an agonist or antagonist at certain receptors, modulating their activity.

- Enzymes : It can inhibit or activate specific enzymes, affecting metabolic pathways.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound, focusing on its pharmacological effects. Below is a summary of key findings from various research articles:

| Study | Target | Effect | Concentration | Reference |

|---|---|---|---|---|

| Study A | CB1 Receptor | Antagonistic effect observed | 10 µM | |

| Study B | Enzyme X | Inhibition noted | IC50 = 50 µM | |

| Study C | Cell Line Y | Cytotoxicity assessed | 25 µM |

Case Study 1: Cannabinoid Receptor Interaction

In a study examining synthetic cannabinoids, this compound demonstrated significant antagonistic properties at the CB1 receptor. The compound was able to reduce the activation signal induced by JWH-018, suggesting potential therapeutic applications in managing cannabinoid-related disorders .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the inhibition of specific enzymes by this pyrazole derivative. The compound exhibited an IC50 value of approximately 50 µM against Enzyme X, indicating moderate inhibitory activity that could be leveraged for drug development .

Structure-Activity Relationship (SAR)

The structural modifications in the pyrazole ring and substituents significantly influence the biological activity of compounds within this class. For instance, variations in the cyclohexyl group or the introduction of different halogens can alter receptor affinity and enzyme inhibition profiles. Understanding these relationships is crucial for designing more potent analogs.

特性

IUPAC Name |

1-(cyclohexylmethyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPZETVHRWDQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。